molecular formula C10H19NO B14569945 Acetamide, N-pentyl-N-2-propenyl- CAS No. 61392-01-6

Acetamide, N-pentyl-N-2-propenyl-

Cat. No.: B14569945
CAS No.: 61392-01-6
M. Wt: 169.26 g/mol
InChI Key: DEYYPXXARWZPMJ-UHFFFAOYSA-N
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Description

Acetamide, N-pentyl-N-2-propenyl- is an organic compound with the molecular formula C10H19NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound features a pentyl group and a 2-propenyl group attached to the nitrogen atom, making it a tertiary amide. The structure of Acetamide, N-pentyl-N-2-propenyl- includes 30 bonds, 11 of which are non-hydrogen bonds, and it contains 2 double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-pentyl-N-2-propenyl- typically involves the reaction of pentylamine with 2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of pentylamine attacks the electrophilic carbon of 2-propenyl chloride, resulting in the formation of the desired amide.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-pentyl-N-2-propenyl- can be achieved through the catalytic hydrogenation of the corresponding nitrile. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The nitrile is reduced to the amide in the presence of hydrogen gas, yielding Acetamide, N-pentyl-N-2-propenyl- with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-pentyl-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted amides and other derivatives.

Scientific Research Applications

Acetamide, N-pentyl-N-2-propenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-pentyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of a pentyl group.

    Acetamide, 2-chloro-N,N-di-2-propenyl-: Contains a chloro group and two propenyl groups.

    Acetamide, N-[(1S,2R)-2-(acetyloxy)-1-(2-propenyl)pentyl]-: Features an acetyloxy group and a propenyl group.

Uniqueness

Acetamide, N-pentyl-N-2-propenyl- is unique due to its specific combination of a pentyl group and a 2-propenyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61392-01-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-pentyl-N-prop-2-enylacetamide

InChI

InChI=1S/C10H19NO/c1-4-6-7-9-11(8-5-2)10(3)12/h5H,2,4,6-9H2,1,3H3

InChI Key

DEYYPXXARWZPMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC=C)C(=O)C

Origin of Product

United States

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